1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the reaction of the pyrazole derivative with 2-chloropyrimidine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which has been shown to be efficient and scalable. This method can significantly reduce reaction times and improve yields compared to conventional heating methods.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly for protein kinases.
Medicine: Investigated for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. The compound acts as a competitive inhibitor by binding to the ATP-binding site of these enzymes, thereby preventing the transfer of phosphate groups to target proteins. This inhibition can lead to the disruption of cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound known for its enzyme inhibitory properties.
Uniqueness
1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its methoxyphenyl group contributes to its selectivity and potency as an enzyme inhibitor .
Properties
Molecular Formula |
C15H17N5O |
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Molecular Weight |
283.33 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H17N5O/c1-10(2)19-14-13-8-18-20(15(13)17-9-16-14)11-4-6-12(21-3)7-5-11/h4-10H,1-3H3,(H,16,17,19) |
InChI Key |
ZJGIFPHYFDBBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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